(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 1006016-78-9
Cat. No.: VC4606882
Molecular Formula: C25H22N2O3S
Molecular Weight: 430.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006016-78-9 |
|---|---|
| Molecular Formula | C25H22N2O3S |
| Molecular Weight | 430.52 |
| IUPAC Name | 4-benzoyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
| Standard InChI | InChI=1S/C25H22N2O3S/c1-2-30-17-16-27-21-10-6-7-11-22(21)31-25(27)26-24(29)20-14-12-19(13-15-20)23(28)18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
| Standard InChI Key | KQTWGUWORBZSEU-QPLCGJKRSA-N |
| SMILES | CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a benzo[d]thiazole moiety substituted at the 3-position with a 2-ethoxyethyl group. The amide linkage connects this heterocycle to a benzoyl-substituted benzamide group. The (Z)-configuration denotes the spatial arrangement around the imine bond, which influences molecular interactions and stability. Key structural features include:
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Benzo[d]thiazole core: A bicyclic system combining benzene and thiazole rings, known for electron-rich properties and pharmacological relevance .
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2-Ethoxyethyl side chain: Enhances solubility and modulates steric effects.
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Benzoylbenzamide group: Introduces aromatic stacking potential and hydrogen-bonding sites.
The molecular formula is C₂₄H₂₃N₃O₃S, with a calculated molecular weight of 433.52 g/mol.
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogs provide proxy metrics:
Synthesis and Optimization
Synthetic Route
The synthesis of (Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide likely follows a multi-step protocol analogous to reported methods for related benzothiazolylidene benzamides :
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Formation of 2-Aminobenzo[d]thiazole:
Condensation of 2-aminothiophenol with carbonyl sources under acidic conditions. -
Side Chain Introduction:
Alkylation of the thiazole nitrogen with 2-ethoxyethyl bromide, requiring base catalysis (e.g., K₂CO₃). -
Thiourea Intermediate:
Reaction with benzoyl isocyanate to form 1-(benzo[d]thiazol-2-yl)-3-benzoylthiourea. -
Cyclization:
Treatment with α-bromoacetone (generated in situ via bromine in acetone) and triethylamine induces cyclization, yielding the target compound .
Critical Parameters:
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Temperature: Controlled at 0–5°C during bromine addition to prevent side reactions.
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Solvent: Anhydrous acetone ensures optimal reactivity.
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Yield: ~40–60% after purification by column chromatography .
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Z-configuration.
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Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks.
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X-ray Crystallography: Resolves spatial arrangement (where crystals are obtainable).
Biological Activities and Mechanism
Antimicrobial Properties
Benzo[d]thiazole derivatives demonstrate broad-spectrum antimicrobial effects. For example, minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli range from 8–32 µg/mL for analogs . The 2-ethoxyethyl chain may enhance membrane permeability, potentiating efficacy.
Anticancer Screening
Preliminary assays on similar compounds show moderate cytotoxicity (IC₅₀ = 10–50 µM) against MCF-7 and HeLa cell lines, likely via apoptosis induction and ROS generation.
Applications in Drug Development
Medicinal Chemistry
The compound’s scaffold is a promising candidate for structure-activity relationship (SAR) studies. Potential modifications include:
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Variation of the benzoyl group: Introducing electron-withdrawing substituents to enhance kinase affinity .
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Side chain optimization: Replacing ethoxyethyl with polar groups to improve solubility.
Pharmacokinetic Profiling
In silico predictions (e.g., SwissADME) suggest:
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Bioavailability: 55–60% (moderate).
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CYP450 Metabolism: Primarily CYP3A4-mediated oxidation.
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Blood-Brain Barrier Permeation: Low due to molecular weight >400 Da.
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing cyclization pathways may yield byproducts.
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Stereochemical Purity: Ensuring Z-configuration dominance requires chiral auxiliaries or asymmetric catalysis.
Translational Gaps
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Toxicology: Limited data on long-term organ toxicity.
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In Vivo Efficacy**: Preclinical models are needed to validate therapeutic potential.
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